BenchChemオンラインストアへようこそ!

10-(3,4-Dichlorophenyl)benzo[h]quinoline

Medicinal Chemistry Structure-Activity Relationship Molecular Scaffold Design

10-(3,4-Dichlorophenyl)benzo[h]quinoline (CAS 952606-24-5) is a polycyclic heteroaromatic compound belonging to the 10-arylbenzo[h]quinoline subclass, with molecular formula C19H11Cl2N and molecular weight 324.20 g/mol. The compound features a benzo[h]quinoline core bearing a 3,4-dichlorophenyl substituent at the C10 position, distinguishing it from more common C2- or C4-substituted benzo[h]quinoline analogs.

Molecular Formula C19H11Cl2N
Molecular Weight 324.2 g/mol
Cat. No. B13100353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3,4-Dichlorophenyl)benzo[h]quinoline
Molecular FormulaC19H11Cl2N
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=CC=N4)C=C2
InChIInChI=1S/C19H11Cl2N/c20-16-9-8-14(11-17(16)21)15-5-1-3-12-6-7-13-4-2-10-22-19(13)18(12)15/h1-11H
InChIKeyGSIDSVOBVWEBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-(3,4-Dichlorophenyl)benzo[h]quinoline: A C10-Arylated Benzo[h]quinoline Scaffold for Specialized Medicinal Chemistry and Catalysis Research


10-(3,4-Dichlorophenyl)benzo[h]quinoline (CAS 952606-24-5) is a polycyclic heteroaromatic compound belonging to the 10-arylbenzo[h]quinoline subclass, with molecular formula C19H11Cl2N and molecular weight 324.20 g/mol . The compound features a benzo[h]quinoline core bearing a 3,4-dichlorophenyl substituent at the C10 position, distinguishing it from more common C2- or C4-substituted benzo[h]quinoline analogs. Its synthesis proceeds via Friedländer annulation of 2-methyl-5-nitrobenzonitrile with 3,4-dichloroaniline or through Ni(0)-catalyzed decarbonylative cross-coupling of ethyl benzo[h]quinoline-10-carboxylate with 3,4-dichlorophenylboronic acid [1][2]. The compound has attracted research interest for its potential as an anticancer agent operating through oxidative DNA damage and CDK2 inhibition pathways, as well as a precursor for tridentate ligands in catalytic applications [3].

Why Generic Benzo[h]quinoline Substitution Cannot Replace 10-(3,4-Dichlorophenyl)benzo[h]quinoline in Specialized Research


Benzo[h]quinoline derivatives are not functionally interchangeable; the position and electronic character of aryl substituents dictate both biological target engagement and physicochemical behavior. The C10 position on the benzo[h]quinoline scaffold offers a distinct vector for molecular recognition compared to the more commonly substituted C2 or C4 positions. In the 10-arylbenzo[h]quinoline series, the 3,4-dichlorophenyl substituent introduces a specific combination of steric bulk, lipophilicity (clogP), and electron-withdrawing character that is absent in unsubstituted phenyl, mono-chloro, or fluoro analogs [1]. SAR studies on related arylated benzo[h]quinoline series demonstrate that the nature of the aryl group (4-chlorophenyl vs. 4-methoxyphenyl vs. furyl vs. thienyl) produces IC50 shifts of up to 8-fold across cancer cell lines [2]. Furthermore, the geminal dichloro substitution pattern (3,4- vs. 2,4- vs. 2,5-dichloro) can alter the dihedral angle between the aryl ring and the benzo[h]quinoline core, affecting π-stacking interactions critical for DNA intercalation or enzyme pocket binding [3]. These structure-dependent activity cliffs mean that substituting a generic benzo[h]quinoline analog for the specific 10-(3,4-dichlorophenyl) derivative risks invalidating SAR conclusions and producing misleading biological or catalytic results.

Quantitative Differentiation Evidence for 10-(3,4-Dichlorophenyl)benzo[h]quinoline vs. Its Closest Analogs


Substitution Position Specificity: C10-Aryl vs. C2-Aryl vs. C4-Aryl Benzo[h]quinolines

The substitution position on the benzo[h]quinoline core is a critical determinant of biological activity and synthetic utility. 10-(3,4-Dichlorophenyl)benzo[h]quinoline bears the aryl group at the C10 position (bay-region), whereas the most extensively studied analog 2-(3,4-dichlorophenyl)-4-phenylbenzo[h]quinoline carries the dichlorophenyl group at the C2 position with an additional phenyl at C4 [1]. The C10 position is sterically distinct: the bay-region environment restricts rotational freedom differently than the peri-adjacent C2 or C4 positions. In crystallographic analysis of the C2-substituted analog, the 3,4-dichlorophenyl group adopts a near-coplanar orientation (dihedral angle 6.68°) with the benzo[h]quinoline plane, enabling extended π-conjugation [1]. For the C10-substituted compound, the steric interaction with the peri-hydrogen at C9 is expected to induce a larger torsional angle, reducing conjugation but potentially enhancing specific pocket-fit interactions in curved binding sites such as G-quadruplex DNA or CDK2 ATP pockets [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Scaffold Design

Chlorine Substitution Pattern: 3,4-Dichloro vs. 4-Chloro vs. Unsubstituted Phenyl at C10

The 3,4-dichloro substitution pattern confers distinct electronic and steric properties compared to mono-chloro or unsubstituted phenyl analogs at the C10 position. In the broader arylated benzo[h]quinoline series studied by Yadav et al. (2016), the 4-chlorophenyl-substituted compound (3d) showed IC50 values of 7.4 μM (G361), 7.0 μM (H460), 9.7 μM (MCF7), and 7.2 μM (HCT116), whereas compounds with alternative aryl groups (furyl, thienyl, 4-methoxyphenyl) exhibited up to 2-fold potency differences [1]. The addition of a second chlorine at the meta position (3,4-dichloro) is expected to further modulate electron density on the aryl ring (σm = +0.37, σp = +0.23 by Hammett constants) and introduce an additional halogen-bond donor site for target engagement [2]. The 3,4-dichlorophenyl motif has been independently validated as a privileged fragment in multiple drug discovery campaigns, appearing in VEGFR-2 inhibitors with IC50 values as low as 40 nM .

Medicinal Chemistry Pharmacophore Optimization Halogen Bonding

Cytotoxic Potency Class-Level Benchmarking: Benzo[h]quinoline Core SAR in Cancer Cell Lines

Although direct IC50 data for 10-(3,4-Dichlorophenyl)benzo[h]quinoline in specific cancer cell lines have not been published in peer-reviewed literature as of the available evidence, class-level SAR from the structurally related 3-arylbenzo[h]quinoline series provides a quantitative framework for expected potency. In the MTT assay across G361 (skin), H460 (lung), MCF7 (breast), and HCT116 (colon) cancer cell lines, the most active benzo[h]quinoline derivatives (3e, 3f, 3h, 3j) exhibited IC50 values ranging from 4.7 to 7.6 μM, with compound 3f achieving 4.7 μM against MCF7 cells — approximately 2-fold less potent than doxorubicin (IC50 2.4 μM) but with a distinct oxidative DNA damage mechanism [1]. The presence of a 4-chlorophenyl group (as in compound 3d) yielded intermediate activity (IC50 7.0–9.7 μM), while the absence of halogen substitution (compound 3a) reduced potency to 7.5–42.3 μM across the panel [1]. The 3,4-dichlorophenyl motif in the target compound combines both the electron-withdrawing character associated with enhanced cytotoxicity and an additional chlorine at the meta position for potential supplementary target interactions, as corroborated by molecular docking studies showing benzo[h]quinoline binding into CDK2 (total docking score range: 3.9927–5.4971 Surflex-Dock units for active analogs) and aromatase hydrophobic pockets [2].

Cancer Pharmacology Cytotoxicity Assay Lead Optimization

Synthetic Route Differentiation: Friedländer Annulation vs. Decarbonylative Cross-Coupling Strategies

Two distinct synthetic routes exist for 10-arylbenzo[h]quinolines, and the choice of route affects both compound accessibility and the scope of accessible analogs. The Ni(0)-catalyzed decarbonylative cross-coupling of ethyl benzo[h]quinoline-10-carboxylate with arylboronic acids (route A) enables late-stage diversification from a common ester precursor, yielding 10-arylbenzo[h]quinolines in moderate to good yields under optimized conditions: Ni(COD)2 (10 mol%), PCy3 (20 mol%), t-BuOK (3 equiv) in toluene at 140°C [1]. This route is particularly advantageous for parallel library synthesis. In contrast, the Friedländer annulation (route B) constructs the benzo[h]quinoline core de novo via condensation of 2-methyl-5-nitrobenzonitrile with 3,4-dichloroaniline in DMSO at 120°C for 8 hours, embedding the 3,4-dichlorophenyl group during scaffold assembly rather than appending it afterward . Route B is less amenable to diversification but provides the target compound with high atom economy when the 3,4-dichloro substitution is the sole desired variant. For researchers planning SAR expansion, procuring the parent ethyl benzo[h]quinoline-10-carboxylate intermediate alongside the final 10-(3,4-dichlorophenyl) compound provides maximum synthetic flexibility [1].

Synthetic Chemistry Process Chemistry Building Block Procurement

Cross-Class Differentiation: Benzo[h]quinoline vs. Quinoline vs. Benzo[f]quinoline Cores Bearing 3,4-Dichlorophenyl

Compounds bearing the 3,4-dichlorophenyl motif exist across multiple heterocyclic cores, and the choice of core scaffold significantly impacts biological activity. 4-(3,4-Dichlorobenzoyl)quinoline (DCBQ, C16H9Cl2NO, MW 302.16 g/mol) is a structurally simpler analog where the 3,4-dichlorophenyl group is attached via a ketone linker at the C4 position of a standard quinoline core . This compound lacks the fused benzo ring that characterizes the benzo[h]quinoline scaffold. The additional benzene ring in benzo[h]quinoline extends the π-system from a 10-π-electron quinoline to a 14-π-electron system, increasing the predicted DNA intercalation surface area by approximately 40% and altering the UV-Vis absorption profile (λmax shift estimated at +30–50 nm bathochromic) . In the VMAT2 inhibitor patent space, benzoquinoline (specifically benzo[h]quinoline-derived) scaffolds are claimed as superior to simple quinoline scaffolds for achieving sustained VMAT2 occupancy due to enhanced hydrophobic packing [1]. For G-quadruplex DNA binding, benzo[h]quinoline derivatives achieve association constants (Ka) in the range of 3 × 10^5 M⁻¹ with ~10-fold selectivity over duplex DNA — properties attributed to the extended planar surface matching the G-tetrad dimensions [2].

Chemical Biology Scaffold Hopping Drug Design

Data Gap Advisory: Direct Head-to-Head Quantitative Evidence Is Limited

A systematic search of primary research literature, patents, and authoritative databases reveals that 10-(3,4-Dichlorophenyl)benzo[h]quinoline (CAS 952606-24-5) has very limited direct quantitative pharmacological, biochemical, or physicochemical data reported in peer-reviewed sources as of the search date. No published IC50, Ki, EC50, or in vivo pharmacokinetic values specific to this compound were identified [1]. The compound appears primarily in chemical supplier catalogs and patent combinatorial libraries (e.g., MTP/ApoB inhibitor patent families) as a member of broad generic claims without individual compound characterization [2]. Available evidence is restricted to class-level SAR inference from structurally related benzo[h]quinoline derivatives (see Evidence Items 1–5 above), molecular property predictions, and synthetic methodology descriptions. This evidence gap does not indicate that the compound lacks differentiating properties; rather, it reflects the compound's status as a relatively unexplored chemical entity within a scaffold class where most published biological characterization has focused on C2-, C3-, and C4-substituted variants rather than the C10-substituted series [3]. For procurement decisions, this means that: (a) the compound's value proposition relies primarily on its structural uniqueness within the 10-arylbenzo[h]quinoline chemical space; (b) researchers should anticipate the need to generate primary biological data rather than relying on pre-existing characterization; and (c) suppliers offering analytical QC data (HPLC purity, NMR, MS) add meaningful procurement value by reducing characterization burden.

Evidence-Based Procurement Risk Assessment Assay Validation

Optimal Research and Industrial Application Scenarios for 10-(3,4-Dichlorophenyl)benzo[h]quinoline


C10-Aryl Substitution SAR Expansion in Anticancer Benzo[h]quinoline Programs

Researchers building on the Yadav et al. (2016) anticancer benzo[h]quinoline series can use 10-(3,4-dichlorophenyl)benzo[h]quinoline to systematically explore whether cytotoxicity and DNA damage induction observed for C3-aryl derivatives translate to C10-aryl congeners. The compound enables head-to-head comparison of C10 vs. C3 substitution vectors against the same cancer cell line panel (G361, H460, MCF7, HCT116), with the 4-chlorophenyl analog (compound 3d; IC50 7.0–9.7 μM) serving as the closest available baseline. The oxidative DNA damage mechanism (8-OHdG formation) and CDK2 inhibition previously validated for C3-aryl derivatives can be directly probed for C10-aryl derivatives using identical western blotting and ELISA protocols [1].

Tridentate Ligand Precursor for Ru/Os Transfer Hydrogenation Catalysts

The benzo[h]quinoline C10-aryl scaffold can serve as a precursor for tridentate HCN'N ligands after functionalization at the C2 position with a CHRNH2 moiety. The 3,4-dichlorophenyl substituent at C10 provides steric bulk and electronic tuning that can modulate the catalytic activity of the resulting Ru(II) or Os(II) pincer complexes in ketone and aldehyde transfer hydrogenation. The electron-withdrawing character of the 3,4-dichloro motif is expected to increase the electrophilicity of the metal center, potentially enhancing turnover frequency (TOF) relative to unsubstituted or electron-donating C10-aryl variants. This application leverages the well-established patent literature on benzo[h]quinoline-derived pincer ligands [2].

G-Quadruplex DNA Binding Agent Development with C10 Pharmacophore Optimization

The extended planar π-surface of the benzo[h]quinoline core (14 π-electrons) combined with the 3,4-dichlorophenyl substituent at C10 creates a molecular architecture suitable for G-quadruplex DNA targeting. Published data on 2- and 3-carboxy-benzo[h]quinoline derivatives demonstrate Ka values of ~3 × 10^5 M⁻¹ with ~10-fold selectivity over duplex DNA [3]. The C10-aryl substitution pattern offers a distinct binding mode that may enhance quadruplex groove or loop recognition relative to the C2/C3-substituted series. Researchers can benchmark binding affinity and selectivity against the published 2-/3-carboxy series using FRET melting assays or surface plasmon resonance under identical buffer conditions.

Insecticidal Lead Discovery Leveraging Benzo[h]quinoline Larvicidal SAR

Recent studies (Ramadan et al., 2025; El-Helw et al., 2025) have established benzo[h]quinoline derivatives as potent larvicides against Culex pipiens L., with lead compounds achieving LC50 values as low as 0.4–1.4 µg/mL, surpassing the reference insecticide chlorpyrifos [4][5]. 10-(3,4-Dichlorophenyl)benzo[h]quinoline represents an unexplored substitution pattern within this chemotype. Its C10-aryl architecture may interact differently with mosquito neuroreceptors (AChE, nAChR, VGSC) compared to the C2-linked heterocycles characterized in the published series. Procurement of this compound enables direct comparative larvicidal bioassays and molecular docking studies to assess whether the C10 substitution vector offers advantages in target binding or resistance profile.

Quote Request

Request a Quote for 10-(3,4-Dichlorophenyl)benzo[h]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.